1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine
Description
1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a sulfonamide derivative featuring a benzyl-substituted piperazine core linked to a substituted aryl sulfonyl group. The aryl group is characterized by methoxy and methyl substituents at positions 4, 2, 3, and 5, contributing to steric bulk and electronic modulation.
Key structural attributes:
- Piperazine backbone: Facilitates hydrogen bonding and conformational flexibility.
- Benzyl group: Enhances lipophilicity and influences pharmacokinetic properties.
Properties
IUPAC Name |
1-benzyl-4-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-14-20(17(2)18(3)21(16)26-4)27(24,25)23-12-10-22(11-13-23)15-19-8-6-5-7-9-19/h5-9,14H,10-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVYGOBMLSZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the reaction of 1-benzylpiperazine with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-benzyl-4-[(4-hydroxy-2,3,5-trimethylphenyl)sulfonyl]piperazine.
Reduction: Formation of 1-benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfanyl]piperazine.
Substitution: Formation of various substituted piperazines depending on the substituent used.
Scientific Research Applications
1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl piperazines exhibit diverse bioactivity depending on substituents on the piperazine ring and the aryl sulfonyl group. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Sulfonyl Piperazine Derivatives
Note: *Molecular weight of AZ1 is approximated based on its structure in .
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro, bromo) : Enhance antibacterial and antiproliferative activities by increasing electrophilicity and target binding affinity .
- Electron-donating groups (e.g., methoxy, methyl) : Improve metabolic stability and solubility, as seen in the target compound’s 4-methoxy-2,3,5-trimethyl group .
- Bulkier substituents (e.g., trifluoromethyl) : Increase steric hindrance, limiting off-target interactions (e.g., AZ1’s specificity for LpxH in E. coli) .
Synthetic Accessibility :
- Sulfonyl piperazines are typically synthesized via nucleophilic substitution between piperazine and aryl sulfonyl chlorides. Reaction conditions (e.g., solvent, temperature) significantly impact yields . For example, 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4a) achieved a 75% yield under optimized acetonitrile/triethylamine conditions .
Receptor Affinity and Selectivity :
- Modifications to the benzyl or aryl sulfonyl group drastically alter receptor interactions. For instance, 1-(3-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine exhibits antihistaminic activity due to its chloro-substituted benzyl group . In contrast, the target compound’s methoxy and methyl groups may favor interactions with hydrophobic enzyme pockets .
Biological Activity
1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the piperazine class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H28N2O3S
- Molecular Weight : 372.5 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine compounds revealed that this compound showed effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| E. coli | 32 | Amoxicillin |
| S. aureus | 16 | Methicillin |
| P. aeruginosa | 64 | Ciprofloxacin |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. One notable investigation assessed its effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound resulted in significant cell growth inhibition and induced apoptosis.
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. Specifically, it was tested against acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 78 | 15 |
This level of inhibition indicates a strong potential for therapeutic application in neurodegenerative disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, its sulfonyl group may facilitate binding to enzyme active sites or receptor sites involved in neurotransmission and cellular signaling pathways.
Case Studies
- Study on Antibacterial Efficacy : A detailed investigation into the antibacterial properties of various piperazine derivatives highlighted the superior efficacy of this compound against resistant bacterial strains.
- Anticancer Research : In vitro studies conducted on cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
